Welcome to the BenchChem Online Store!
molecular formula C16H15F3N2O2 B8283740 5-(Tert-butyl)-2-hydroxy-3-(4-(trifluoromethyl)pyrimidin-2-yl)benzaldehyde

5-(Tert-butyl)-2-hydroxy-3-(4-(trifluoromethyl)pyrimidin-2-yl)benzaldehyde

Cat. No. B8283740
M. Wt: 324.30 g/mol
InChI Key: MQFPDVORAPNQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09409893B2

Procedure details

To a nitrogen de-gassed mixture of 3-bromo-5-(tert-butyl)-2-hydroxybenzaldehyde [CAS #119646-68-3] (1.00 g, 3.89 mmol), bis(pinacolato)diboron (1.98 g, 7.80 mmol), and potassium acetate (1.15 g, 11.7 mmol) in dioxane (50 mL) under a nitrogen was added [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (285 mg, 0.39 mmol) and the reaction mixture heated to 85° C. for 16 hours. The reaction was allowed to cool to 25° C. at which time 2M aqueous sodium carbonate (9.7 mL, 19.5 mmol) and 2-chloro-4-trifluoromethylpyrimidine (1.42 g, 7.78 mmol) were added and the solution degassed with nitrogen. A second portion of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (285 mg, 0.39 mmol) was added and the mixture heated at 85° C. under a nitrogen atmosphere for 6 hours. The cooled reaction mixture was then partitioned between ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). The organic phase was separated, concentrated under reduced pressure and purified using flash chromatography on silica eluting with a solvent gradient of 0 to 70% ethyl acetate in hexanes to give 5-(tert-butyl)-2-hydroxy-3-(4-(trifluoromethyl)pyrimidin-2-yl)benzaldehyde (350 mg, 28% yield) as a cream solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Quantity
1.42 g
Type
reactant
Reaction Step Three
Quantity
285 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([OH:14])=[C:4]([CH:7]=[C:8]([C:10]([CH3:13])([CH3:12])[CH3:11])[CH:9]=1)[CH:5]=[O:6].B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)O1.C([O-])(=O)C.[K+].ClCCl.C(=O)([O-])[O-].[Na+].[Na+].Cl[C:48]1[N:53]=[C:52]([C:54]([F:57])([F:56])[F:55])[CH:51]=[CH:50][N:49]=1>O1CCOCC1>[C:10]([C:8]1[CH:9]=[C:2]([C:48]2[N:53]=[C:52]([C:54]([F:57])([F:56])[F:55])[CH:51]=[CH:50][N:49]=2)[C:3]([OH:14])=[C:4]([CH:7]=1)[CH:5]=[O:6])([CH3:13])([CH3:12])[CH3:11] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=C(C1)C(C)(C)C)O
Name
Quantity
1.98 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
potassium acetate
Quantity
1.15 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
285 mg
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
9.7 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.42 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(F)(F)F
Step Four
Name
Quantity
285 mg
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen de-gassed
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the solution degassed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 85° C. under a nitrogen atmosphere for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was then partitioned between ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=C(C=O)C1)O)C1=NC=CC(=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.